molecular formula C9H13NOSi B13558448 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole

5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole

Cat. No.: B13558448
M. Wt: 179.29 g/mol
InChI Key: CBRUUGAFJIEVDS-UHFFFAOYSA-N
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Description

5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole, with the molecular formula C9H13NOSi, is a high-purity chemical building block for advanced research and development . The compound features a 1,2-oxazole (isoxazole) ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in various therapeutic agents . The incorporation of a trimethylsilyl-protected ethynyl group at the 4-position provides a versatile handle for further synthetic manipulation, notably through selective deprotection for use in metal-catalyzed cross-coupling reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") . This makes it a valuable synthon for constructing more complex molecular architectures, including potential drug candidates and functional materials. Researchers can leverage this compound to explore new chemical space in areas such as organic synthesis, medicinal chemistry, and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H13NOSi

Molecular Weight

179.29 g/mol

IUPAC Name

trimethyl-[2-(5-methyl-1,2-oxazol-4-yl)ethynyl]silane

InChI

InChI=1S/C9H13NOSi/c1-8-9(7-10-11-8)5-6-12(2,3)4/h7H,1-4H3

InChI Key

CBRUUGAFJIEVDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 4-bromobenzaldehyde reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a base such as triethylamine . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the ethynyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the trimethylsilyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole exerts its effects depends on its specific application. In chemical reactions, the trimethylsilyl group can stabilize reactive intermediates, facilitating various transformations. In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The TMS-ethynyl group distinguishes 5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole from other 1,2-oxazole derivatives. Key comparisons include:

Compound A: 5-Ethyl-3-methyl-4-phenyl-1,2-oxazole (A9O)
  • Structure : Features ethyl (position 5), methyl (position 3), and phenyl (position 4) substituents .
  • Properties :
    • The phenyl group introduces aromaticity and moderate lipophilicity (logP ~3.2).
    • Ethyl and methyl groups enhance steric bulk but lack the electron-withdrawing effects of the TMS-ethynyl group.
  • Applications: Not explicitly stated, but phenyl-substituted oxazoles are often explored for antimicrobial or material science applications .
Compound B: 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide
  • Structure : Contains a nitro-thiazolyl carboxamide group at position 4 .
  • Carboxamide improves hydrogen-bonding capacity, contrasting with the hydrophobic TMS-ethynyl group.
  • Applications : Nitro-thiazole derivatives are frequently associated with antiparasitic or antibacterial activities .
Target Compound: this compound
  • Structure : TMS-ethynyl at position 4 provides steric bulk and silicon-mediated electronic effects.
  • Properties :
    • High lipophilicity (predicted logP >4) due to the TMS group.
    • Ethynyl spacer may facilitate conjugation or polymerization in material science applications.
  • Applications: Potential use in organic electronics or as a bioactive scaffold with modified pharmacokinetics.

Comparative Data Table

Property Target Compound Compound A (A9O) Compound B
Molecular Formula C₉H₁₃NOSi C₁₂H₁₃NO C₁₅H₁₂N₄O₃S
Substituents 5-Me, 4-TMS-ethynyl 5-Et, 3-Me, 4-Ph 5-Me, 3-Ph, 4-carboxamide
logP (Predicted) >4 ~3.2 ~2.8 (polar carboxamide)
Key Functional Groups TMS-ethynyl Phenyl, ethyl Nitro-thiazole, carboxamide
Potential Applications Organic electronics, drug delivery Antimicrobial agents Antiparasitic agents

Biological Activity

5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structural framework that includes a trimethylsilyl group, which is known to enhance the stability and reactivity of organic compounds. Various synthetic methods have been developed to produce this compound, allowing for modifications that optimize yield and purity. These methods include:

  • Sonogashira Coupling : A common method for forming carbon-carbon bonds.
  • Nucleophilic Substitution : Utilized for introducing functional groups.
  • Cyclization Reactions : Employed to form the oxazole ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trimethylsilyl group may facilitate binding to enzymes or receptors, thereby modulating their activity and influencing cellular pathways. This interaction is crucial for its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. For instance, one study evaluated various oxazole derivatives against a panel of human tumor cell lines, revealing that certain derivatives exhibited significant antiproliferative activity compared to established reference compounds.

Table 1: Antiproliferative Activity of Oxazole Derivatives

CompoundCell Line A549Cell Line MCF-7Cell Line HT-29
4gIC50 = 5 μMIC50 = 8 μMIC50 = 10 μM
4iIC50 = 12 μMIC50 = 15 μMIC50 = 9 μM
5eIC50 = 20 μMIC50 = 25 μMIC50 = 5 μM

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The study indicated that compounds like 4g and 4i were significantly more active than their counterparts, demonstrating a promising therapeutic index with low toxicity in normal cells compared to tumor cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for antimicrobial activity. Research indicates that this compound and its derivatives exhibit potential against various microbial strains. The unique structural features allow for effective interaction with microbial targets, enhancing its pharmacological potential.

Case Studies

  • In Vitro Antiproliferative Study :
    A study conducted on several oxazole derivatives showed that compounds with electron-withdrawing groups displayed enhanced activity against cancer cell lines. For example, the introduction of a methoxy group significantly increased activity levels compared to unsubstituted analogues .
  • Cytotoxicity Assessment :
    The cytotoxic effects on normal human cells were assessed using peripheral blood lymphocytes (PBL). Results indicated that the most active compounds had an IC50 greater than 10 μM in quiescent lymphocytes and >100 μM in activated lymphocytes, suggesting low toxicity in normal cells.

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